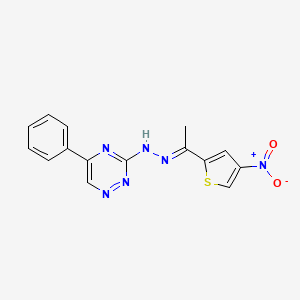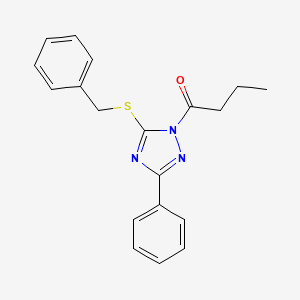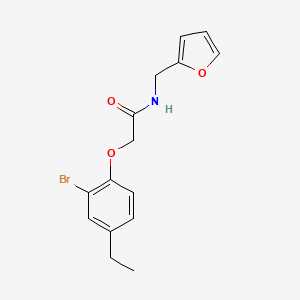
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone, also known as NTE-PHTH, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone varies depending on its application. In medicine, this compound has been shown to exert its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. Its anticancer activity is thought to be due to its ability to induce apoptosis in cancer cells.
In agriculture, this compound is thought to enhance plant growth and yield by promoting the uptake and utilization of nutrients by plants.
In environmental science, this compound is thought to selectively detect heavy metal pollutants by forming stable complexes with them.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. In medicine, it has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
In agriculture, this compound has been shown to enhance plant growth and yield by increasing the activity of enzymes involved in nutrient uptake and utilization.
In environmental science, this compound has been shown to selectively detect heavy metal pollutants with high sensitivity and selectivity.
実験室実験の利点と制限
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has several advantages for lab experiments such as its ease of synthesis, low toxicity, and versatility in various applications. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
将来の方向性
There are several future directions for research on 1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone. In medicine, further studies are needed to elucidate its mechanism of action and potential therapeutic applications. In agriculture, further studies are needed to optimize its use as a plant growth regulator and to investigate its potential for use in organic farming. In environmental science, further studies are needed to develop more sensitive and selective sensors for heavy metal pollutants using this compound.
合成法
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone can be synthesized by the reaction of 1-(4-nitro-2-thienyl)ethanone with 5-phenyl-1,2,4-triazin-3-ylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux in a solvent such as ethanol or methanol.
科学的研究の応用
1-(4-nitro-2-thienyl)ethanone (5-phenyl-1,2,4-triazin-3-yl)hydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to enhance the growth and yield of various crops such as wheat, rice, and maize.
In environmental science, this compound has been studied for its potential use as a pollutant sensor. It has been shown to selectively detect and quantify heavy metal pollutants such as lead and mercury in water samples.
特性
IUPAC Name |
N-[(E)-1-(4-nitrothiophen-2-yl)ethylideneamino]-5-phenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-10(14-7-12(9-24-14)21(22)23)18-20-15-17-13(8-16-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19,20)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKXVXTYXPNAGH-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CN=N1)C2=CC=CC=C2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CN=N1)C2=CC=CC=C2)/C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4-fluorophenyl)amino]-2-oxoethyl 5-chloro-2-methoxybenzoate](/img/structure/B5759749.png)

![2-[(2-chlorophenoxy)methyl]-5-(cyclopropylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B5759770.png)

![2-chloro-N'-[(5-chloro-2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5759780.png)
![isobutyl[bis(2-methylphenyl)]phosphine oxide](/img/structure/B5759791.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5759793.png)

![methyl [(5-cyclohexyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B5759798.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B5759806.png)
![[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5759807.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-fluorophenyl)benzamide](/img/structure/B5759816.png)

![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)
